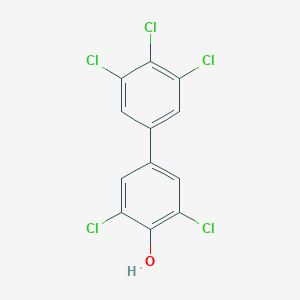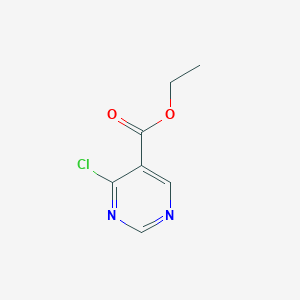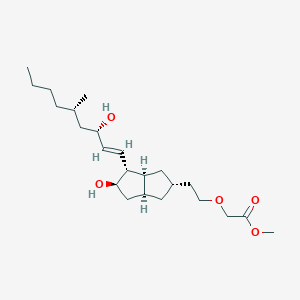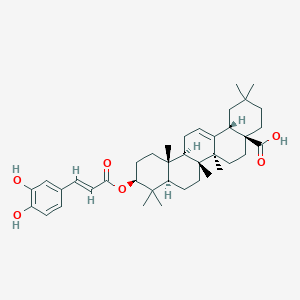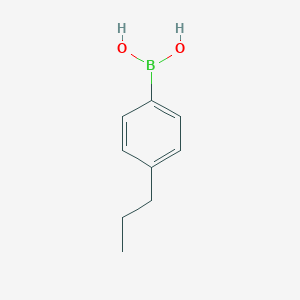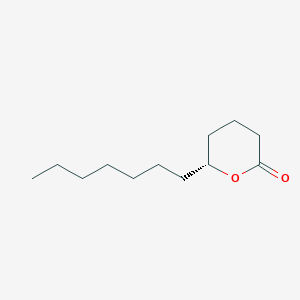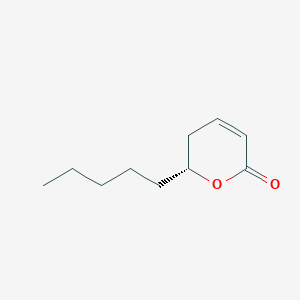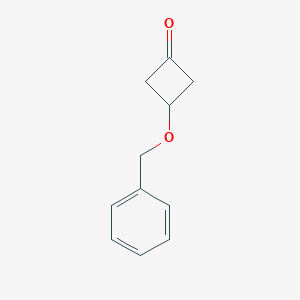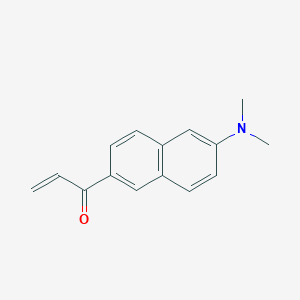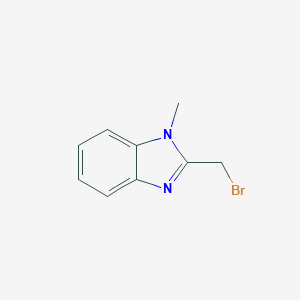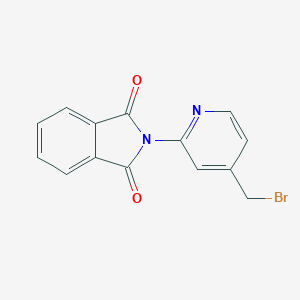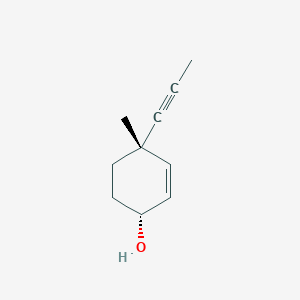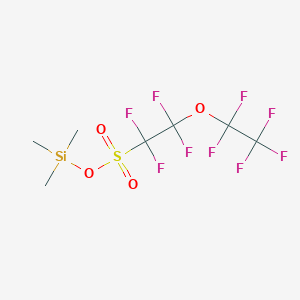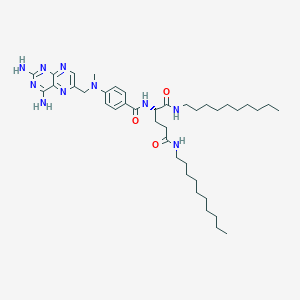![molecular formula C8H14O2 B149222 [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol CAS No. 137054-00-3](/img/structure/B149222.png)
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, also known as limonene oxide, is a cyclic terpene alcohol that is commonly found in the essential oils of various citrus fruits, including oranges, lemons, limes, and grapefruits. This molecule has been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
Limonene oxide exerts its biological effects through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis. For example, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Limonene oxide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
Limonene oxide has been shown to have various biochemical and physiological effects on the body. In vitro studies have demonstrated that [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide can improve lipid metabolism, reduce oxidative stress, and enhance immune function in animal models.
Advantages And Limitations For Lab Experiments
Limonene oxide has several advantages for lab experiments, including its availability in large quantities, low toxicity, and stability under various conditions. However, its hydrophobic nature and low solubility in water can pose challenges for certain experiments, such as those involving aqueous solutions.
Future Directions
There are several future directions for research on [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide for therapeutic applications. Another area of interest is the investigation of the potential synergistic effects of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide with other natural compounds or conventional drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, or [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide, is a cyclic terpene alcohol that has been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Synthesis Methods
Limonene oxide can be synthesized through the epoxidation of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, a common terpene found in citrus fruits, using various methods such as peracids, mCPBA, and hydrogen peroxide. The yield and purity of the product can be improved through optimization of reaction conditions such as temperature, solvent, and catalyst.
Scientific Research Applications
Limonene oxide has been extensively studied for its potential applications in the fields of medicine, food, and cosmetics. In medicine, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In food, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been used as a flavoring agent and preservative due to its pleasant citrus aroma and antioxidant properties. In cosmetics, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been used as a fragrance and skin conditioning agent.
properties
CAS RN |
137054-00-3 |
|---|---|
Product Name |
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
[3-(3-methylbut-3-enyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C8H14O2/c1-6(2)3-4-7-8(5-9)10-7/h7-9H,1,3-5H2,2H3 |
InChI Key |
AOKRINWIBQZIEV-UHFFFAOYSA-N |
SMILES |
CC(=C)CCC1C(O1)CO |
Canonical SMILES |
CC(=C)CCC1C(O1)CO |
synonyms |
Oxiranemethanol, 3-(3-methyl-3-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



